1-(Phenylthio)pentan-2-one
Description
1-(Phenylthio)pentan-2-one is a sulfur-containing ketone with the molecular formula C11H14OS (inferred from analogs in and ). It features a pentan-2-one backbone (a ketone at the second carbon) substituted with a phenylthio (-SPh) group at the first carbon. This compound is part of a broader class of arylthio ketones, which are valuable intermediates in organic synthesis due to the electron-rich sulfur atom’s nucleophilic reactivity .
Properties
CAS No. |
38793-73-6 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |
InChI Key |
MOUVTEFIHQAFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with thiophenol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Scientific Research Applications
1-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize this compound as a starting material or intermediate.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Phenylthio)pentan-2-one exerts its effects depends on the specific reaction or application. Generally, the phenylthio group can participate in nucleophilic or electrophilic interactions, while the carbonyl group can undergo typical carbonyl chemistry reactions. The molecular targets and pathways involved will vary based on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
1-((4-Chlorophenyl)thio)pentan-2-one
1-((2-Chlorophenyl)thio)pentan-2-one
- Molecular Formula : C11H13ClOS (inferred)
- CAS : 1175791-13-5
- Key Features : The ortho-chloro substituent may sterically hinder reactions at the sulfur atom, reducing nucleophilicity compared to the para-substituted analog .
Comparison with Sulfone Derivatives
1-(Phenylsulfonyl)pentan-2-one
- Molecular Formula : C11H14O2S
- Key Features : The sulfone (-SO2Ph) group is strongly electron-withdrawing, rendering the compound less reactive in nucleophilic substitutions but more stable under oxidative conditions compared to thioethers. NMR data (1H, 400 MHz, CDCl3) confirms structural integrity .
Comparison with Aryl-Substituted Pentan-2-ones
1-(4-Methylphenyl)pentan-2-one
- Molecular Formula : C12H16O
- CAS : 105994-83-0
- Key Features: The electron-donating methyl group enhances the aryl ring’s electrophilic substitution reactivity.
1-(4-Isopropoxyphenyl)pentan-2-one
- Molecular Formula : C14H20O2
- Its 3D structure (InChI Key and SMILES codes) has been documented .
Comparison with Positional Isomers
Valerophenone (1-Phenyl-1-pentanone)
- Molecular Formula : C11H14O
- CAS : 1009-14-9
- Key Differences : The ketone at position 1 (vs. position 2) reduces steric hindrance near the aryl group, facilitating reactions like Friedel-Crafts alkylation. Widely used as a laboratory chemical .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| 1-(Phenylthio)pentan-2-one | C11H14OS | 194.29 | Not provided | Phenylthio (-SPh) |
| 1-((4-Chlorophenyl)thio)pentan-2-one | C11H13ClOS | 228.74 | 51828-55-8 | 4-Cl, -SPh |
| 1-(Phenylsulfonyl)pentan-2-one | C11H14O2S | 226.29 | Not provided | Phenylsulfonyl (-SO2Ph) |
| 1-(4-Methylphenyl)pentan-2-one | C12H16O | 176.26 | 105994-83-0 | 4-Me |
| Valerophenone | C11H14O | 162.23 | 1009-14-9 | Ketone at position 1 |
Research Findings and Reactivity Insights
- Electron-Withdrawing vs. Donating Groups : Chloro-substituted thioethers (e.g., 4-Cl in ) exhibit reduced nucleophilicity at sulfur compared to unsubstituted analogs, impacting their utility in SN2 reactions.
- Synthetic Accessibility : Fe(PDP)-catalyzed methods achieve moderate yields (~38%) for pyridinyl derivatives, highlighting challenges in regioselective functionalization .
- Commercial Availability : Discontinuation of several analogs (e.g., ) suggests specialized or declining industrial demand.
Biological Activity
1-(Phenylthio)pentan-2-one, a compound characterized by the presence of a phenylthio group, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
This compound is an organic compound with the following structure:
The phenylthio group contributes to its unique chemical properties, influencing its interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Effects on Breast Cancer Cells
A study conducted by researchers at a leading university evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Cell Viability Reduction : Treatment with 50 µM concentration resulted in a 70% reduction in cell viability after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis.
- Mechanistic Insights : Western blot analysis showed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The phenylthio group may facilitate binding to enzymes or receptors involved in critical biological processes. Its dual role as both a nucleophile and electrophile allows it to participate in various chemical reactions within biological systems.
Comparison with Related Compounds
When compared to similar compounds such as 4-(Methylthio)pentan-2-one and 4-(Ethylthio)pentan-2-one, this compound demonstrates enhanced biological activity due to the stability and reactivity provided by the phenylthio moiety.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (MCF-7 Cell Viability Reduction) |
|---|---|---|
| This compound | 32 µg/mL | 70% at 50 µM |
| 4-(Methylthio)pentan-2-one | 64 µg/mL | 50% at 100 µM |
| 4-(Ethylthio)pentan-2-one | Not tested | Not tested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
